Fmoc-Glu(OcHx)-OH

Übersicht

Beschreibung

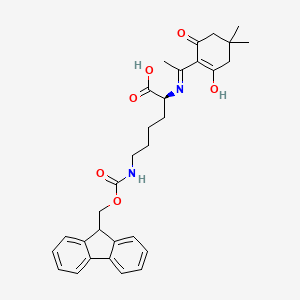

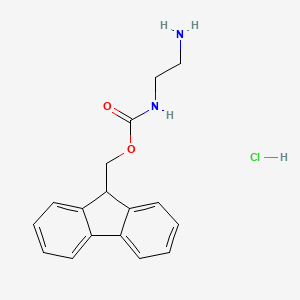

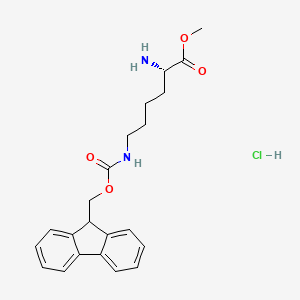

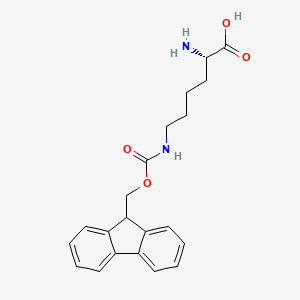

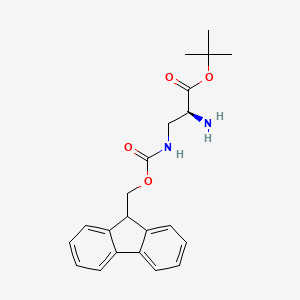

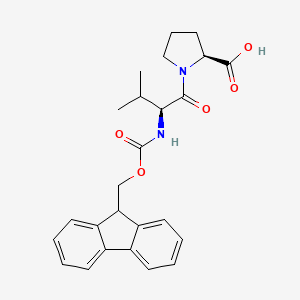

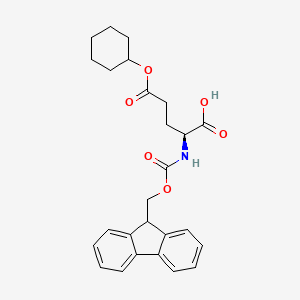

“Fmoc-Glu(OcHx)-OH” is a derivative of the amino acid glutamic acid1. The “Fmoc” part of the molecule is a fluorenylmethyloxycarbonyl protecting group, which is widely used in peptide synthesis2. The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association2.

Synthesis Analysis

The synthesis of “Fmoc-Glu(OcHx)-OH” likely involves solid-phase peptide synthesis (SPPS), a method that has many benefits including the ability to drive reactions to completion by using an excess of reagents34. The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group3. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly3.

Molecular Structure Analysis

The molecular structure of “Fmoc-Glu(OcHx)-OH” is complex. It contains a fluorenyl ring, which is known to promote hydrophobic and π-π stacking interactions2. The exact structure would depend on the specific form of the molecule, as there are many possible derivatives5.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Glu(OcHx)-OH” are likely complex and involve multiple steps3. These may include the formation of amide bonds, the removal of protecting groups, and the addition of new amino acid residues3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Glu(OcHx)-OH” would depend on the specific form of the molecule. However, it is known that Fmoc-modified amino acids and short peptides have the ability to form nanostructures with diverse morphologies2.Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Fmoc/tBu solid-phase synthesis is a method used for the synthesis of peptides, which are gaining considerable attention as potential drugs .

- Methods of Application : This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .

- Results or Outcomes : The method has been used successfully in both research and industrial settings for the synthesis of potential drug molecules .

Fabrication of Functional Materials

- Scientific Field : Material Science

- Application Summary : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials .

- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, leading to the self-organization of these molecules .

- Results or Outcomes : The self-assembled structures have shown potential for applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Fmoc Test Protocols and Methods

- Scientific Field : Biochemistry

- Application Summary : The Fmoc test is a colorimetric test which consists of coupling an Fmoc group-protected amino acid and measuring the UV absorbance after its deprotection .

- Methods of Application : The test involves the synthesis of lipidated peptides, which are peptides that have been modified by the addition of a lipid group . This modification can have a significant impact on the peptide’s function, including its ability to interact with cell membranes .

- Results or Outcomes : The Fmoc test has been used to study the posttranslational modification of proteins, which is a crucial process in controlling protein localization and activity .

Synthesis of Azidopeptides

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc azido amino acids are used for the preparation of azidopeptides .

- Methods of Application : The synthesis involves the use of CuI-catalyzed click chemistry, which is a type of reaction that leads to the formation of 1,4-disubstituted 1,2,3-triazoles .

- Results or Outcomes : The synthesized azidopeptides have found a plethora of applications in peptide and protein chemistry . They have been used in cyclizations, induction of β-turns, β-hairpins, helical structures, or as mimics of disulfide bonds in peptides .

Synthesis of Sequence-Defined Cationic Lipo-Oligomers

- Scientific Field : Biochemistry

- Application Summary : Fmoc-modified amino acids are used in the synthesis of sequence-defined cationic lipo-oligomers . These oligomers are used for transfection, a process of introducing nucleic acids into cells .

- Methods of Application : The synthesis involves the use of Fmoc group-protected amino acids and lipid modifications . The resulting lipo-oligomers have been invaluable tools in biochemical and biophysical studies .

- Results or Outcomes : The synthesized lipo-oligomers have been used in the study of posttranslational modification of proteins, which is a crucial process in controlling protein localization and activity .

Synthesis of Disulfide Bond Mimics

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc azido amino acids are used for the synthesis of disulfide bond mimics . Disulfide bonds are important for the stability of proteins .

- Methods of Application : The synthesis involves the use of CuI-catalyzed click chemistry, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles . These triazoles mimic the structural and electronic characteristics of the peptide bond .

- Results or Outcomes : The synthesized disulfide bond mimics have found applications in cyclizations, induction of β-turns, β-hairpins, helical structures in peptides .

Safety And Hazards

The safety and hazards associated with “Fmoc-Glu(OcHx)-OH” are not clear from the available information. However, it is important to handle all chemicals with care and to follow appropriate safety protocols6.

Zukünftige Richtungen

The future directions for research on “Fmoc-Glu(OcHx)-OH” and similar compounds could include further exploration of their self-assembly properties and potential applications2. This could involve the development of new synthetic strategies, the study of their physical and chemical properties, and the investigation of their potential uses in various fields7.

Eigenschaften

IUPAC Name |

(2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIPEUXZAYGDMU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679807 | |

| Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Glu(OcHx)-OH | |

CAS RN |

150047-85-1 | |

| Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.